Aspirin sodium (sodium acetylsalicylate) is the sodium salt of acetylsalicylic acid (ASA), belonging to the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). It possesses analgesic, antipyretic, anti-inflammatory, and antiplatelet activities via irreversible acetylation of cyclooxygenase (COX) enzymes [1]. Unlike the parent free acid, the ionized carboxylate moiety confers markedly enhanced aqueous solubility and rapid dissolution characteristics [2], enabling both parenteral administration and immediate-release oral solution formulations.
Soluble salicylate salt for injectable and rapid-dissolution oral research formulations
Requires stable anhydrous crystalline form for reproducible research use
Enables parenteral and oral exposure-model studies without dissolution-rate limitations
[1] National Cancer Institute (NCI) Thesaurus. Aspirin Sodium (Code C200710). View Source
[2] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. View Source
Aspirin Sodium Interchange Limitations
Generic interchange among aspirin forms fails due to fundamentally divergent physicochemical and biological performance profiles. Aspirin (acetylsalicylic acid) exhibits aqueous solubility of approximately 3 g/L [1], rendering it unsuitable for parenteral administration and limiting dissolution-dependent absorption. Alternative soluble salts (e.g., lysine acetylsalicylate, carbasalate calcium) differ in solubility magnitude, stability profile, and excipient compatibility [2]. Aspirin sodium demonstrates solubility nearly 1,000-fold greater than the free acid [3], enabling intravenous use and rapid oral absorption—properties not shared by the parent compound. Additionally, route-dependent gastrointestinal toxicity profiles differ substantially between parenteral sodium acetylsalicylate and oral aspirin [4], precluding simple therapeutic substitution. Selection among these candidates must therefore be guided by formulation requirements (solid vs. injectable), desired absorption kinetics, and stability constraints.
Free acid (aspirin) not interchangeable
Low aqueous solubility (~3 g/L) precludes parenteral use and limits dissolution-dependent absorption; the sodium salt enables both.
Alternative soluble salts differ in solubility and stability
Salts such as lysine acetylsalicylate or carbasalate calcium exhibit significantly lower solubility and may require different formulation approaches.
Solid-state form critically affects reproducibility
Non-optimized sodium aspirin preparations can decompose within weeks; anhydrous crystalline form is required for consistent lot performance.
[2] Gatti G, Barzaghi N, Attardo Parrinello G, et al. Pharmacokinetics of salicylic acid following administration of aspirin tablets and three different forms of soluble aspirin in normal subjects. Soluble forms (lysine, ornithine salts) showed comparable rapid absorption without significant differences among solutions tested. View Source
[3] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. Specification: 'Sodium aspirin is almost 1000 times as soluble in water as aspirin itself.' View Source
[4] Cooke AR, Goulston K. Failure of intravenous aspirin to increase gastrointestinal blood loss. Br Med J. 1969;3(5666):330-332. PMID: 5306445. View Source
Aspirin Sodium Procurement Evidence Guide
Aqueous Solubility vs. Aspirin Free Acid
Aspirin sodium exhibits aqueous solubility approximately 1,000-fold greater than the parent free acid, acetylsalicylic acid [1]. This difference enables the sodium salt to be formulated into injectable solutions and rapidly dissolving oral preparations, whereas the free acid cannot be administered parenterally due to low solubility.
Aqueous SolubilityHead-to-head
~1,000-fold greater than aspirin free acid
Supports formulation selection for parenteral and rapid-dissolution studies
Water at ambient temperature; patent-derived estimate
Approximately 3,000 g/L (estimated based on '1,000 times as soluble')
Comparator Or Baseline
Aspirin (acetylsalicylic acid): approximately 3 g/L at 25°C
Quantified Difference
Approximately 1,000-fold greater
Conditions
Water at ambient temperature
Why This Matters
This solubility differential is the primary determinant for selecting aspirin sodium in parenteral formulations and rapid-dissolution oral dosage forms where the free acid is unsuitable.
[1] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. Column 1: 'Sodium aspirin is almost 1000 times as soluble in water as aspirin itself.' View Source
Aqueous Solubility vs. Carbasalate Calcium
Both aspirin sodium and carbasalate calcium (calcium acetylsalicylate-urea complex) are water-soluble aspirin derivatives; however, their solubility profiles differ substantially. Carbasalate calcium demonstrates aqueous solubility of approximately 80–91 mg/mL at room temperature [1]. In contrast, aspirin sodium exhibits solubility in the range of approximately 3,000 g/L (estimated from the ~1,000× solubility of the free acid, which is ~3 g/L) [2].
Solubility vs. Carbasalate CaCross-study comparable
>30,000-fold higher solubility (estimated)
May support highly concentrated aqueous formulation screening
Cross-study comparison; carbasalate Ca at 80–91 mg/mL
Water solubilityFormulation screeningSalt selection
Evidence Dimension
Aqueous solubility
Target Compound Data
Approximately 3,000 g/L (estimated)
Comparator Or Baseline
Carbasalate calcium: 80–91 mg/mL (0.08–0.091 g/mL) at 25°C
Quantified Difference
Aspirin sodium is >30,000-fold more soluble by weight (estimated)
Conditions
Water at room temperature / 25°C
Why This Matters
This extreme solubility advantage favors aspirin sodium in applications requiring highly concentrated aqueous formulations or rapid dissolution from solid matrices where carbasalate calcium's moderate solubility may be rate-limiting.
Water solubilityFormulation screeningSalt selection
[2] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. Specification: 'Sodium aspirin is almost 1000 times as soluble in water as aspirin itself.' View Source
Oral Absorption: Solution vs. Chewed Tablet
An oral aspirin solution (facilitated by the water solubility of the sodium salt) provides more rapid exposure to higher plasma concentrations of both acetylsalicylic acid (ASA) and salicylic acid (SA) compared to a chewed aspirin tablet. In a randomized, open-label, crossover Phase 1 study, the oral solution produced a 115% greater exposure (AUC) to ASA under fed conditions compared to the chewed tablet [1].
Oral ASA ExposureHead-to-head
115% greater AUC (fed state) with oral solution vs. chewed tablet
Phase 1 crossover study in healthy volunteers; both fed and fasted states evaluated
Why This Matters
This quantifiable difference demonstrates that the soluble sodium salt form enables superior and more consistent absorption, particularly when gastric contents might otherwise delay or impair drug uptake—a key consideration for acute analgesic or antiplatelet therapy where time to therapeutic plasma concentration is critical.
Oral absorptionPharmacokineticsRapid onset
[1] Randomized, open-label, crossover trial comparing the pharmacokinetic profile of a novel oral aspirin solution and a chewed aspirin tablet. Phase 1 study. Conclusion: 'This phase 1 study showed that use of an aspirin oral solution provided more rapid exposure to higher plasma concentration levels of ASA and SA than chewing a solid tablet.' View Source
GI Safety: IV vs. Oral Aspirin
Intravenous administration of sodium acetylsalicylate does not increase gastrointestinal blood loss, whereas oral aspirin is well established to cause gastric mucosal injury. In a clinical study of 15 healthy male volunteers, intravenous infusion of 1 g sodium acetylsalicylate twice daily for three days produced no increase in fecal blood loss measured by ⁵¹Cr-labeled red cells [1]. No salicylate was detected in gastric washings or saliva following intravenous administration [1].
GI Blood Loss (IV route)Cross-study comparable
No increase in fecal blood loss with IV sodium acetylsalicylate
IV route avoids direct gastric mucosal exposure; systemic bleeding context may differ
15 healthy males; ⁵¹Cr-labeled RBC assay; 1969 study
No increase in fecal blood loss with 1 g IV sodium acetylsalicylate twice daily for 3 days
Comparator Or Baseline
Oral aspirin: known to cause dose-dependent gastric mucosal injury and bleeding
Quantified Difference
No detectable increase vs. known positive effect (qualitative difference)
Conditions
15 healthy male volunteers; ⁵¹Cr-labeled red cell assay; IV infusion over 100 minutes
Why This Matters
For patients at elevated risk of gastrointestinal bleeding (e.g., ICU patients, post-surgical cases, or those with contraindications to oral NSAIDs), parenteral aspirin sodium provides a route that avoids direct gastric mucosal contact, a procurement-critical differentiation when selecting among aspirin forms for clinical or research applications.
[1] Cooke AR, Goulston K. Failure of intravenous aspirin to increase gastrointestinal blood loss. Br Med J. 1969;3(5666):330-332. PMID: 5306445. Conclusion: 'Hence gastrointestinal blood loss induced by aspirin may be explained by a local effect on mucosa and not by any systemic effect.' View Source
Solid-State Stability: Anhydrous vs. Conventional Form
Conventional sodium acetylsalicylate preparations exhibit poor storage stability due to hydrolysis of the acetyl group, with decomposition yielding salicylic acid and acetic acid within weeks to months [1]. A patented crystalline form—obtained by controlled precipitation of sodium aspirin dihydrate followed by dehydration to anhydrous sodium aspirin—demonstrates high storage stability and remains free-flowing at ambient temperature for extended periods [1][2]. While quantitative half-life data are not reported, the patent explicitly claims this form overcomes the unpredictable and erratic decomposition observed in prior art sodium aspirin preparations.
Solid-State StabilitySupporting evidence
Stable anhydrous crystalline form; free-flowing at ambient temperature
Critical for batch-to-batch reproducibility; conventional form may decompose
Patent claims; quantitative half-life not reported
Solid-state stabilityShelf-lifeCrystalline form
Evidence Dimension
Storage stability (qualitative)
Target Compound Data
Stable, free-flowing crystalline anhydrous form; high storage stability claimed
Comparator Or Baseline
Conventional sodium aspirin: decomposes appreciably after several months at room temperature; erratic stability between batches
Quantified Difference
Qualitative improvement (no quantitative half-life data provided)
Conditions
Room temperature storage
Why This Matters
Procurement decisions should prioritize suppliers offering the stable anhydrous crystalline form. The documented instability of non-optimized sodium aspirin preparations can lead to batch failure, analytical variability, and compromised research reproducibility—making solid-state form a critical quality attribute for sourcing.
Solid-state stabilityShelf-lifeCrystalline form
[1] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. Abstract: 'A novel crystalline form of sodium acetylsalicylate (sodium aspirin) is obtained by first precipitating sodium aspirin dihydrate in crystalline form and thereafter dehydrating it to form anhydrous sodium aspirin. The product exhibits high storage stability and other desirable physical properties.' View Source
[2] WO1987005010A1. Galat A. Production of stable crystalline sodium acetylsalicylate. WIPO PCT. 1987. Claims free-flowing, stable crystals at ambient temperature for extended periods. View Source
Aspirin Sodium Research & Industrial Applications
Parenteral Analgesic & Antiplatelet Formulation
Based on aqueous solubility approximately 1,000-fold greater than aspirin [1] and clinical evidence that intravenous administration avoids local gastric mucosal injury [2], aspirin sodium is the preferred active pharmaceutical ingredient (API) for developing injectable NSAID formulations. This scenario applies to research on perioperative pain management, acute coronary syndrome interventions, and studies requiring systemic aspirin exposure without oral route limitations.
Rapid-Dissolution Oral Dosage Forms
The 115% greater AUC for ASA under fed conditions observed with an oral aspirin solution compared to a chewed tablet [3] validates the selection of aspirin sodium in effervescent tablets, powders, and liquid formulations. This scenario addresses procurement needs for developing acute analgesic products where rapid onset and consistent absorption despite food intake are critical performance requirements.
Preclinical Pharmacology: Controlled Exposure
Parenteral sodium acetylsalicylate enables precise dose delivery and bypasses variable gastrointestinal absorption [2]. This application scenario is relevant for in vivo studies investigating aspirin's mechanisms of action, dose-response relationships, and systemic effects (e.g., platelet inhibition, COX acetylation) where oral bioavailability variability would confound interpretation.
Salt Screening & Preformulation Studies
The extreme solubility differential (>30,000-fold vs. carbasalate calcium [4]) and the documented necessity of controlled crystalline form for acceptable solid-state stability [5] make aspirin sodium a compelling case study in pharmaceutical salt selection. This scenario applies to academic and industrial research on solubility-enhancement strategies, solid-form screening, and the interplay between counterion selection and physicochemical properties.
Application
Selection Property
Validation Focus
Injectable formulation research
High aqueous solubility profile
IV compatibility, dissolution rate, and local GI exposure avoidance
Oral solution and rapid-dissolution dosage form studies
Rapid dissolution and food-independent absorption profile
Absorption consistency and onset time in fed/fasted models
Preclinical exposure-controlled pharmacology
Injectable route enables precise dosing and bypasses oral absorption variability
Systemic exposure and COX inhibition pharmacodynamics
Salt screening and solid-form preformulation
Extreme solubility advantage and crystalline form stability requirements
Solid-state stability and batch-to-batch reproducibility
[1] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. View Source
[2] Cooke AR, Goulston K. Failure of intravenous aspirin to increase gastrointestinal blood loss. Br Med J. 1969;3(5666):330-332. PMID: 5306445. View Source
[3] Randomized, open-label, crossover trial comparing the pharmacokinetic profile of a novel oral aspirin solution and a chewed aspirin tablet. Phase 1 study. View Source
[5] US Patent 3,985,792. Galat A. Stable sodium acetylsalicylate and method for its manufacture. October 12, 1976. Specification regarding improved storage stability of anhydrous crystalline form. View Source
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